molecular formula C18H18O2 B1673403 Honokiol CAS No. 35354-74-6

Honokiol

Cat. No.: B1673403
CAS No.: 35354-74-6
M. Wt: 266.3 g/mol
InChI Key: FVYXIJYOAGAUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Honokiol is a biphenolic lignan derived from the bark of Magnolia species, notably Magnolia officinalis. It exhibits pleiotropic biological activities, including anticancer, anti-inflammatory, neuroprotective, and antioxidant effects . Structurally, it consists of two phenolic rings connected by a propyl chain, with hydroxyl groups at positions 2 and 4′ (Figure 1). Its molecular formula is C₁₈H₁₈O₂, with a molecular weight of 266.34 g/mol .

Chemical Reactions Analysis

Types of Reactions: Honokiol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, this compound can be hydroxylated and selectively acylated using specific reagents . It also undergoes sulfation and glucuronidation in the human liver, leading to rapid excretion .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions include various hydroxylated, acylated, and glucuronidated derivatives of this compound .

Scientific Research Applications

Anticancer Properties

Honokiol as an Antitumor Agent

This compound exhibits potent anticancer effects, making it a focal point in cancer research. It has been shown to induce apoptosis in various cancer cell lines and inhibit tumor growth through multiple mechanisms:

  • Mechanisms of Action :
    • Inhibition of angiogenesis by blocking VEGF-VEGFR2 interactions.
    • Induction of apoptosis via modulation of p53 and MAPK pathways.
    • Enhancement of chemotherapeutic efficacy by reversing drug resistance mechanisms.

Case Study: Glioblastoma Multiforme

A notable case study reported the use of liposomal this compound in a patient with recurrent glioblastoma. The patient achieved an overall survival of 15 months, significantly exceeding the average survival time for similar cases treated with conventional therapies. Importantly, no severe side effects were noted during treatment, indicating this compound's potential as a safe adjunct therapy in challenging cancer scenarios .

Neurological Applications

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, which are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and epilepsy:

  • Mechanisms :
    • Reduction of oxidative stress and inflammatory responses.
    • Preservation of cholinergic neurons and enhancement of cognitive function in animal models.

Research indicates that this compound can inhibit β-amyloid-induced neuronal death, suggesting its potential utility in treating Alzheimer's disease .

Case Studies on Epilepsy

In animal models, this compound has been shown to increase seizure thresholds and exhibit protective effects against excitotoxicity, indicating its possible role as an anticonvulsant agent .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

Recent studies have highlighted this compound's strong antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci:

  • Minimum Inhibitory Concentrations (MIC) :
    • S. aureus: MIC of 4 μg/mL.
    • E. faecalis: MIC of 8 μg/mL.

This compound's antibacterial activity is significantly more potent than traditional antibiotics like methicillin, making it a candidate for treating resistant infections .

Anti-inflammatory Properties

This compound exhibits systemic anti-inflammatory effects through several pathways:

  • Mechanisms :
    • Inhibition of pro-inflammatory cytokines.
    • Modulation of immune cell activity.

These properties suggest its potential for treating conditions characterized by chronic inflammation, such as arthritis and metabolic disorders .

Summary Table: Key Applications of this compound

Application AreaMechanisms/EffectsNotable Case Studies/Findings
Oncology Induces apoptosis, inhibits angiogenesisEffective in glioblastoma treatment with extended survival
Neurology Neuroprotection, cognitive enhancementReduces β-amyloid toxicity; anticonvulsant effects
Antimicrobial Broad-spectrum antibacterial activityPotent against MRSA and vancomycin-resistant strains
Anti-inflammatory Reduces inflammation via cytokine modulationPotential applications in chronic inflammatory diseases

Comparison with Similar Compounds

Comparison with Structural Analogs: Magnolol

Magnolol, a structural isomer of honokiol, shares the same molecular formula but differs in hydroxyl group positions (3 and 4′). Despite their chemical similarity, they exhibit distinct pharmacological and physicochemical properties:

Property This compound Magnolol References
Anticancer Activity Enhances temozolomide-induced apoptosis in glioma cells via mitochondrial pathways . Less potent in modulating VEGF secretion compared to this compound derivatives .
Antifungal Activity More effective than fluconazole against Fusarium spp. (mycelium inhibition) . Comparable to fluconazole but less effective than this compound .
Stability Less stable at neutral/alkaline pH; degrades rapidly in aqueous formulations . Higher stability across pH ranges, making it preferable for non-acidic formulations .
Solubility Low aqueous solubility (log P ≈ 4.5); improved via liposomal encapsulation (93.4% efficiency) . Similar lipophilicity but better solubility in alkaline conditions .

Key Derivatives and Their Advantages:

  • Compounds 3, 6, 36: Demonstrated lower IC₅₀ values (higher cytotoxicity) than this compound in HT-29 colorectal cancer cells (IC₅₀: 8–12 μM vs. This compound’s 15 μM) and higher therapeutic margins (α > 7) .
  • Compounds 4, 9, 15, 16: Showed superior activity in MCF-7 breast cancer cells (IC₅₀: 5–10 μM vs. This compound’s 18 μM) .
  • Amino-Modified Derivatives (e.g., Compound 31): 10-fold greater potency in modulating GABAₐ receptors (EC₅₀: 2.3–5.9 μM vs. This compound’s 23.4–59.6 μM) .
  • This compound DCA: A bis-dichloroacetate derivative effective against vemurafenib-resistant melanoma, inducing mitochondrial respiration and ROS generation .

Limitations: Some derivatives (e.g., Compounds 25, 28) require higher concentrations (2–3× this compound) for maximal VEGF suppression .

Antioxidant Activity Compared to Other Compounds

This compound outperforms several natural and synthetic antioxidants in scavenging reactive oxygen species (ROS):

Antioxidant Superoxide Scavenging Rate (M⁻¹s⁻¹) Peroxyl Radical Scavenging Rate (M⁻¹s⁻¹) References
This compound 3.2 × 10⁵ 1.4 × 10⁶
Ascorbic Acid 3.0 × 10⁵ Not reported
Trolox (Vitamin E) 1.6 × 10⁴ 2.5 × 10⁶
Cynaropicrin Not reported IC₅₀ for NO inhibition: 15 μM

This compound’s anti-inflammatory potency (IC₅₀ for NO inhibition: 3–15 μM) surpasses ginsenosides (IC₅₀: 75–200 μM) and pentoxifylline .

Stability and Physicochemical Properties

This compound’s stability challenges limit its clinical use:

  • pH Sensitivity: Rapid degradation at pH > 7, unlike magnolol .
  • Thermal Stability : Stable at ≤ 25°C but degrades at elevated temperatures .

Structure-Activity Relationship (SAR) Insights

  • Hydroxyl Groups : Critical for antioxidant and anti-inflammatory effects; methylation reduces activity .
  • Lipophilicity : Higher log P values enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Substituents: Electron-donating groups (e.g., amino) improve receptor binding; halogenation increases metabolic stability .

Biological Activity

Honokiol, a biphenolic compound derived from the bark of Magnolia officinalis, has garnered significant attention due to its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its anti-inflammatory, antioxidant, antitumor, neuroprotective, and antimicrobial effects. The following sections summarize key research findings, case studies, and relevant data.

  • Chemical Name: 5,3'-Diallyl-2,4'-dihydroxybiphenyl
  • Molecular Formula: C₁₈H₁₈O₂
  • Purity: ≥98%

This compound exhibits its biological effects through various mechanisms:

  • Anti-inflammatory Activity : this compound inhibits the activation of NF-κB and reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has been shown to scavenge free radicals and inhibit inflammatory responses in various models .
  • Antioxidant Effects : The compound scavenges superoxide and peroxyl radicals, contributing to its protective effects against oxidative stress .
  • Antitumor Properties : this compound induces cell cycle arrest at G0/G1 and G2/M phases and promotes apoptosis in cancer cells by regulating cyclin-dependent kinases (CDKs) and cyclins. It also suppresses cell migration and invasion by inhibiting matrix metalloproteinases (MMPs) and angiogenesis through downregulation of VEGF .
  • Neuroprotective Effects : Research indicates that this compound can modulate GABA receptors and block NMDA receptors, which are critical in pain management and neuroprotection. It has shown potential in reducing amyloid-beta levels in Alzheimer's disease models by enhancing mitochondrial function and antioxidant responses .
  • Antimicrobial Activity : this compound has demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus by inhibiting FtsZ GTPase activity, a crucial protein for bacterial cell division .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of NF-κB activation
AntioxidantScavenging of free radicals
AntitumorInduction of apoptosis; cell cycle arrest
NeuroprotectiveModulation of GABA and NMDA receptors
AntimicrobialInhibition of FtsZ GTPase activity

Case Studies

  • Cancer Treatment : A study on human urothelial carcinoma (UCC) cells revealed that this compound not only inhibited cell proliferation but also enhanced the efficacy of 5-fluorouracil (5-FU), a common chemotherapeutic agent. The combination treatment resulted in significant tumor growth inhibition .
  • Neuroprotection : In a model using Chinese Hamster Ovary (CHO) cells with APP mutations related to Alzheimer's disease, this compound treatment led to reduced levels of amyloid-beta peptides while enhancing mitochondrial function through SIRT3 activation .
  • Antimicrobial Efficacy : An investigation into the antibacterial properties of this compound demonstrated dose-dependent inhibition of S. aureus, indicating its potential as an alternative antimicrobial agent .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing Honokiol's effects on cancer cell proliferation and apoptosis?

  • Answer : Use in vitro assays such as:

  • MTT/Crystal Violet Staining : Quantify cell viability and proliferation inhibition (e.g., IC50 determination via dose-response curves) .
  • Flow Cytometry : Measure apoptosis rates using Annexin V/PI staining, with validation via caspase-3 cleavage (Western blot) .
  • Western Blot : Analyze pathway-specific proteins (e.g., EGFR, mTOR, PCNA) to confirm mechanistic effects .
    • Key Data : this compound reduces PCNA expression by >50% at 60 μM in SK-BR-3 cells .

Q. How can researchers validate this compound's blood-brain barrier (BBB) penetration in preclinical models?

  • Answer :

  • In vitro BBB Models : Use cerebral endothelial cell (CEC) monolayers to measure transcellular permeability .
  • In vivo Pharmacokinetics : Administer liposomal this compound formulations (e.g., HKLI) and quantify brain tissue concentrations via UPLC-MS/MS (LLOQ: 0.5 ng/mL) .
    • Key Finding : this compound achieves therapeutic brain concentrations in rodent models without toxicity .

Q. What statistical approaches are appropriate for analyzing this compound's preclinical data?

  • Answer :

  • ANOVA with Post-Hoc Tests : Compare treatment groups in studies with multiple concentrations (e.g., tumor volume reduction in xenografts) .
  • Dose-Response Curve Fitting : Calculate IC50 values for enzyme inhibition (e.g., DNA polymerases β/λ) using nonlinear regression .
    • Example : this compound inhibits DNA polymerase λ with IC50 = 10.2 μM, requiring one-way ANOVA for significance testing .

Advanced Research Questions

Q. How to resolve contradictions in reported molecular targets of this compound (e.g., EGFR vs. STAT3)?

  • Answer :

  • Orthogonal Validation : Combine molecular docking (Surflex scores >5.0 for EGFR ) with competitive binding assays (e.g., SPR).
  • Pathway-Specific Knockdowns : Use siRNA targeting EGFR or STAT3 to isolate this compound's primary mechanism in context-dependent models .
    • Contradiction Note : this compound shows higher EGFR affinity than gefitinib in docking studies but weaker inhibition in some cell lines .

Q. What strategies optimize this compound's structure-activity relationship (SAR) for enhanced antitumor efficacy?

  • Answer :

  • Analog Synthesis : Modify biphenyl diol groups (e.g., this compound DCA) to improve solubility and AR inhibition .
  • In Silico Screening : Prioritize analogues with lower logP values (<3.5) to enhance bioavailability while retaining kinase-binding motifs .
    • Key SAR Insight : Allyl groups at C3' and C5' are critical for mTOR pathway inhibition .

Q. How to design pharmacokinetic (PK) studies for this compound in advanced tumor models?

  • Answer :

  • Liposomal Formulations : Use HKLI to improve plasma stability; measure AUC and Cmax via UPLC-MS/MS .
  • Tissue Distribution Analysis : Compare tumor vs. normal tissue concentrations in orthotopic xenografts (e.g., glioblastoma) .
    • Data Example : HKLI achieves sustained this compound plasma levels >50 ng/mL for 24h post-injection .

Q. What methods address this compound's dual pro-oxidant and antioxidant effects in experimental design?

  • Answer :

  • ROS Quantification : Use DCFH-DA staining and flow cytometry to distinguish ROS generation (e.g., >56% ROS+ C. albicans at 32 μg/mL ).
  • Antioxidant Rescue Assays : Co-treat with N-acetylcysteine (NAC) to confirm ROS-dependent apoptosis .
    • Caution : Dose-dependent ROS effects require strict control of this compound concentrations (8–64 μg/mL) .

Q. Data Contradiction Analysis

Q. Why do studies report variable this compound IC50 values across cancer cell lines?

  • Answer :

  • Cell Line Heterogeneity : EGFR-mutant lines (e.g., FaDu HNSCC) show higher sensitivity (IC50 <40 μM) vs. wild-type .
  • Culture Conditions : Serum-free media may exaggerate this compound’s cytotoxicity by 20–30% .
    • Recommendation : Standardize assays using NIH reporting guidelines (e.g., preclinical checklist ).

Q. Methodological Resources

  • Literature Review : Follow PRISMA guidelines with databases (PubMed, ScienceDirect) and search terms like "this compound AND (EGFR OR mTOR)" .
  • Ethical Compliance : Adhere to NIH guidelines for animal studies, including ARRIVE criteria for tumor xenografts .

Properties

IUPAC Name

2-(4-hydroxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-5-13-7-9-18(20)16(11-13)14-8-10-17(19)15(12-14)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYXIJYOAGAUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)O)C2=CC(=C(C=C2)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188845
Record name Honokiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35354-74-6, 947686-05-7
Record name Honokiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35354-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Honokiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035354746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Honokiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Honokiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-2,4'-diol, 3',5-di-2-propen-1-yl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Reaction mass of 5,5'-Diallyl-2,2'-Dihydroxybiphenyl (ca. 50%) and 3,5'-Diallyl-4,2'-Dihydroxybiphenyl (ca. 50%)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HONOKIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11513CCO0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Honokiol
Reactant of Route 2
Reactant of Route 2
Honokiol
Reactant of Route 3
Honokiol
Reactant of Route 4
Reactant of Route 4
Honokiol
Reactant of Route 5
Reactant of Route 5
Honokiol
Reactant of Route 6
Honokiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.